

Spectroscopic Data Cross-Reference for 3-Methyloxane: A Comparative Guide

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Compound of Interest

Compound Name: 3-Methyltetrahydropyran

Cat. No.: B1614883

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for 3-methyloxane and its structural isomers, oxane (tetrahydropyran) and 4-methyloxane. Due to the limited availability of experimental data for 3-methyloxane, this guide utilizes high-quality predicted spectroscopic data for this compound and cross-references it with available experimental data for its isomers. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science who may be working with or synthesizing these cyclic ethers.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-methyloxane (predicted), oxane (experimental), and 4-methyloxane (experimental).

Table 1: ^1H NMR Spectroscopic Data (Predicted for 3-Methyloxane, Experimental for Oxane and 4-Methyloxane)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3-Methyloxane (Predicted)	~3.8-3.2	m	3H	-OCH ₂ - and -OCH-
	~1.8-1.2	m	6H	
	~0.9	d	3H	
Oxane (Experimental)	~3.7	t	4H	-OCH ₂ -
	~1.6	m	6H	
4-Methyloxane (Experimental)	~3.9-3.3	m	4H	-OCH ₂ -
	~1.8-1.1	m	5H	
	~0.9	d	3H	

Table 2: ¹³C NMR Spectroscopic Data (Predicted for 3-Methyloxane, Experimental for Oxane and 4-Methyloxane)

Compound	Chemical Shift (δ) ppm	Assignment
3-Methyloxane (Predicted)	~75	-OCH-
~68	-OCH ₂ -	
~35	-CH-	
~32	-CH ₂ -	
~26	-CH ₂ -	
~22	-CH ₃	
Oxane (Experimental)	68.5	-OCH ₂ -
26.5	-CH ₂ -	
23.5	-CH ₂ -	
4-Methyloxane (Experimental)	67.5	-OCH ₂ -
34.5	-CH ₂ -	
31.0	-CH-	
22.0	-CH ₃	

Table 3: Infrared (IR) Spectroscopy Data (Predicted for 3-Methyloxane, Experimental for Oxane and 4-Methyloxane)

Compound	Wavenumber (cm ⁻¹)	Assignment
3-Methyloxane (Predicted)	2950-2850	C-H stretch (alkane)
1100-1050	C-O stretch (ether)	
Oxane (Experimental)	2940-2840	C-H stretch (alkane)
1090	C-O stretch (ether)	
4-Methyloxane (Experimental)	2950-2850	C-H stretch (alkane)
1095	C-O stretch (ether)	

Table 4: Mass Spectrometry Data (Predicted for 3-Methyloxane, Experimental for Oxane and 4-Methyloxane)

Compound	Molecular Ion (M^+) m/z	Key Fragment Ions (m/z)
3-Methyloxane (Predicted)	100	85, 71, 57, 43
Oxane (Experimental)	86	85, 57, 43, 29
4-Methyloxane (Experimental)	100	85, 71, 57, 43

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for liquid samples of cyclic ethers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** Dissolve approximately 5-20 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , DMSO-d_6) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the analyte and the desired spectral window.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- **^1H NMR Acquisition:**
 - Acquire a one-dimensional proton spectrum using a standard pulse sequence.
 - Typical spectral width: -2 to 12 ppm.
 - Number of scans: 8-16, depending on the sample concentration.
 - A relaxation delay of 1-2 seconds is typically used.
- **^{13}C NMR Acquisition:**
 - Acquire a one-dimensional carbon spectrum with proton decoupling.

- Typical spectral width: 0 to 220 ppm.
- Number of scans: 1024 or more, due to the low natural abundance of ^{13}C .
- A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis of quaternary carbons.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a neat liquid sample, a drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid is placed directly on the ATR crystal.
- Instrumentation: An FT-IR spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean, empty salt plates or the ATR crystal.
 - Record the sample spectrum. The instrument software will automatically subtract the background.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - Spectral range: 4000-400 cm^{-1} .
- Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

3. Mass Spectrometry (MS)

- Sample Introduction: For volatile liquid samples, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used. For GC-MS, a small amount of the sample is

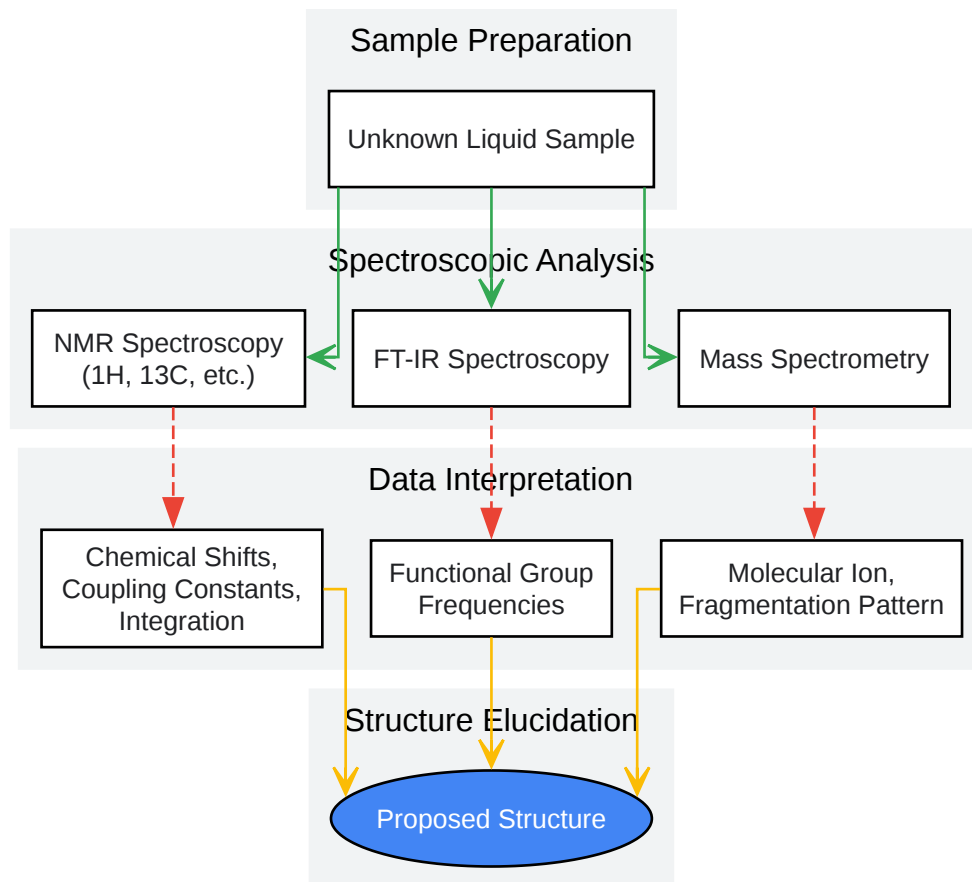
injected into the GC, which separates the components before they enter the mass spectrometer.

- Ionization: Electron Ionization (EI) is a common method for small organic molecules.
- Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
- Data Analysis: The molecular ion peak (M^+) provides the molecular weight of the compound. The fragmentation pattern provides structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and identification of an unknown organic compound.

General Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for the identification of an unknown liquid organic compound using NMR, FT-IR, and Mass Spectrometry.

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